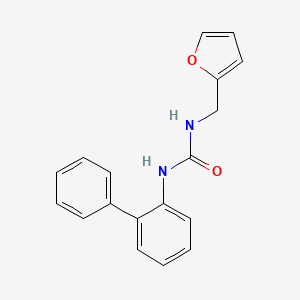
1-(Furan-2-ylmethyl)-3-(2-phenylphenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Furan-2-ylmethyl)-3-(2-phenylphenyl)urea, also known as FPU-1, is a novel compound with potential applications in scientific research. FPU-1 was first synthesized in 2010 by a team of researchers from the University of California, San Diego. Since then, FPU-1 has been the subject of numerous studies investigating its synthesis, mechanism of action, and potential applications in the field of biochemistry.
作用機序
1-(Furan-2-ylmethyl)-3-(2-phenylphenyl)urea is believed to inhibit PARP by binding to the enzyme's catalytic domain. This prevents PARP from repairing damaged DNA, leading to the accumulation of DNA damage and ultimately cell death. The exact mechanism by which 1-(Furan-2-ylmethyl)-3-(2-phenylphenyl)urea binds to PARP is not yet fully understood, but studies have suggested that it may interact with key amino acid residues in the enzyme's active site.
Biochemical and Physiological Effects:
1-(Furan-2-ylmethyl)-3-(2-phenylphenyl)urea has been shown to have a number of biochemical and physiological effects. In addition to its PARP-inhibiting activity, 1-(Furan-2-ylmethyl)-3-(2-phenylphenyl)urea has been shown to inhibit the activity of other enzymes, including caspase-3 and -7, which play a role in programmed cell death. 1-(Furan-2-ylmethyl)-3-(2-phenylphenyl)urea has also been shown to induce apoptosis (cell death) in cancer cells, suggesting that it may have potential as an anticancer agent.
実験室実験の利点と制限
One advantage of 1-(Furan-2-ylmethyl)-3-(2-phenylphenyl)urea is its potency as a PARP inhibitor. Studies have shown that 1-(Furan-2-ylmethyl)-3-(2-phenylphenyl)urea is more effective at inhibiting PARP than other compounds currently used in research. However, 1-(Furan-2-ylmethyl)-3-(2-phenylphenyl)urea also has some limitations. For example, it has been shown to have poor solubility in water, which can make it difficult to use in some experiments. Additionally, more research is needed to fully understand the mechanism of action of 1-(Furan-2-ylmethyl)-3-(2-phenylphenyl)urea and its potential side effects.
将来の方向性
There are a number of potential future directions for research on 1-(Furan-2-ylmethyl)-3-(2-phenylphenyl)urea. One area of interest is the development of more effective synthesis methods for 1-(Furan-2-ylmethyl)-3-(2-phenylphenyl)urea, with the goal of improving yield and purity. Another area of interest is the investigation of 1-(Furan-2-ylmethyl)-3-(2-phenylphenyl)urea's potential as an anticancer agent, particularly in combination with other chemotherapy drugs. Additionally, more research is needed to fully understand the mechanism of action of 1-(Furan-2-ylmethyl)-3-(2-phenylphenyl)urea and its potential applications in other areas of biochemistry.
合成法
The synthesis of 1-(Furan-2-ylmethyl)-3-(2-phenylphenyl)urea involves the reaction of furan-2-carbaldehyde with 2-phenylbenzene-1,3-diamine in the presence of a catalyst. The resulting product is then treated with urea to yield 1-(Furan-2-ylmethyl)-3-(2-phenylphenyl)urea. The synthesis of 1-(Furan-2-ylmethyl)-3-(2-phenylphenyl)urea is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity.
科学的研究の応用
1-(Furan-2-ylmethyl)-3-(2-phenylphenyl)urea has been shown to have potential applications in scientific research, particularly in the field of biochemistry. One study found that 1-(Furan-2-ylmethyl)-3-(2-phenylphenyl)urea is a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which plays a key role in DNA repair. This suggests that 1-(Furan-2-ylmethyl)-3-(2-phenylphenyl)urea may have applications in cancer research, as cancer cells are often more reliant on PARP for DNA repair than normal cells.
特性
IUPAC Name |
1-(furan-2-ylmethyl)-3-(2-phenylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2/c21-18(19-13-15-9-6-12-22-15)20-17-11-5-4-10-16(17)14-7-2-1-3-8-14/h1-12H,13H2,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AANBPJXPWGZXAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2NC(=O)NCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

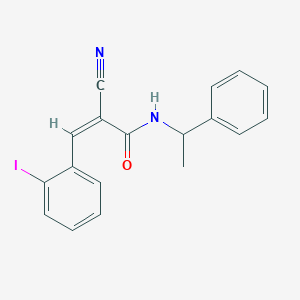
![N-[1-(furan-2-yl)ethyl]-4-methylbenzamide](/img/structure/B7564760.png)
![(4-methoxyphenyl)-[4-(1H-pyrazole-5-carbonyl)piperazin-1-yl]methanone](/img/structure/B7564769.png)
![N-[1-(furan-2-yl)ethyl]cyclohex-3-ene-1-carboxamide](/img/structure/B7564779.png)
![N,2-dimethyl-5-[(3-methylphenyl)sulfamoyl]benzamide](/img/structure/B7564783.png)
![N-[1-(furan-2-yl)ethyl]cyclobutanecarboxamide](/img/structure/B7564798.png)
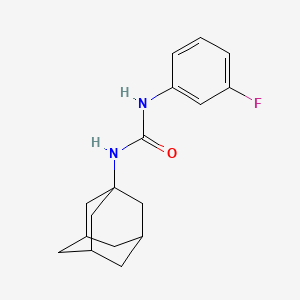
![N-[(2,3-dichlorophenyl)methyl]-N-methyloxolane-2-carboxamide](/img/structure/B7564815.png)
![N-[3-[[2-(dimethylamino)-2-(furan-2-yl)ethyl]amino]-3-oxopropyl]furan-2-carboxamide](/img/structure/B7564821.png)
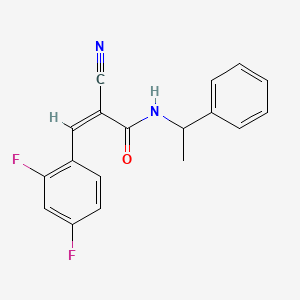
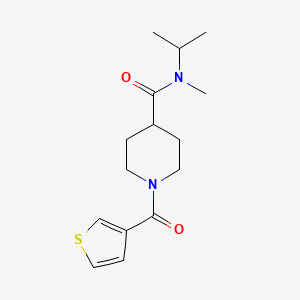
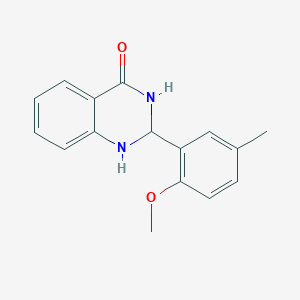

![1-[2-(Dimethylamino)-2-(4-methoxyphenyl)ethyl]-3-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]urea](/img/structure/B7564861.png)